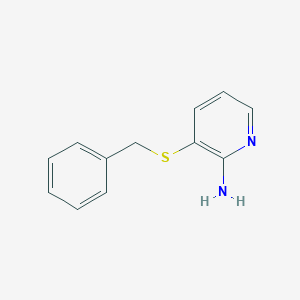

3-(Benzylsulfanyl)pyridin-2-amine

Description

Significance of Pyridine (B92270) Derivatives in Medicinal Chemistry

Pyridine, a six-membered heteroaromatic ring, is a fundamental scaffold in medicinal chemistry, integral to a wide array of natural products like vitamins and alkaloids. researchgate.net Its derivatives are recognized for their remarkable versatility in drug development, exhibiting a broad spectrum of biological activities. researchgate.nettandfonline.comresearchgate.netnih.gov The nitrogen atom in the pyridine ring is a key feature, as its non-bonding electron pair can participate in crucial hydrogen bonding with biological targets such as enzymes and receptors, which can significantly enhance a drug's pharmacokinetic properties. nih.gov

The therapeutic applications of pyridine-containing compounds are extensive and well-documented. They are found in drugs targeting a variety of conditions, including cancer (e.g., imatinib, abiraterone), viral infections (e.g., atazanavir), malaria (e.g., enpiroline), and ulcers (e.g., omeprazole). nih.gov The widespread success and diverse bioactivity of this scaffold have cemented its status as a "privileged" structure in drug discovery, continually inspiring medicinal chemists to explore new derivatives for therapeutic use. tandfonline.comnih.gov

Table 1: Examples of Biological Activities of Pyridine Derivatives

| Biological Activity | Reference |

|---|---|

| Antifungal | researchgate.nettandfonline.comresearchgate.netnih.gov |

| Antibacterial | researchgate.nettandfonline.comresearchgate.netnih.gov |

| Anticancer | researchgate.nettandfonline.comresearchgate.netnih.govnih.gov |

| Antiviral | tandfonline.comresearchgate.netnih.gov |

| Antioxidant | tandfonline.comresearchgate.netnih.gov |

| Anti-inflammatory | tandfonline.comresearchgate.netnih.gov |

| Analgesic | tandfonline.comresearchgate.netnih.gov |

| Anticonvulsant | tandfonline.comresearchgate.netnih.gov |

Role of the Benzylsulfanyl Functional Group in Biological Activity

The benzylsulfanyl group, which consists of a benzyl (B1604629) group attached to a sulfur atom, is an important functional group in medicinal chemistry that can significantly modulate the biological profile of a molecule. The inclusion of a sulfur atom and a benzyl ring introduces specific steric and electronic properties.

Research has shown that the benzylsulfanyl moiety can be a key component in compounds with potent biological activity. For instance, a series of benzylsulfanyl benzo-heterocycle amides and hydrazones were synthesized and evaluated for their anti-tubercular activities. nih.gov In this context, the benzylsulfanyl portion of the molecules was part of the core structure investigated for its impact on efficacy against Mycobacterium tuberculosis. nih.gov Furthermore, the benzyl substituent can provide critical hydrophobic interactions with the catalytic sites of enzymes. The lipophilic character of the benzylsulfanyl group is also a feature that can potentially enhance a compound's ability to cross biological membranes, such as the blood-brain barrier.

Overview of Research Trajectories for Aminopyridine Derivatives

Aminopyridines, which are pyridine rings substituted with an amino group, are a class of heterocyclic compounds that have garnered extensive research interest due to their wide range of pharmacological activities. researchgate.net They exist in three isomeric forms (2-amino, 3-amino, and 4-aminopyridine), and their derivatives are explored for various therapeutic applications. researchgate.net

Current research focuses on several key trajectories. One major area is the synthesis of novel aminopyridine derivatives through methods like multi-component reactions to create diverse chemical libraries for screening. nih.gov These new compounds are then evaluated for specific biological activities. For example, researchers have designed and synthesized 2-aminopyridine (B139424) derivatives as potential inhibitors of Ubiquitin-Specific Peptidase 7 (USP7) for applications in colorectal carcinoma treatment. nih.gov Another active research direction is the investigation of aminopyridines as kinase inhibitors. The development of more targeted and effective aminopyridine-based drugs with improved bioavailability and reduced side effects remains a significant goal for medicinal chemists. rsc.org

Rationale for Investigating 3-(Benzylsulfanyl)pyridin-2-amine

The investigation of this compound is founded on a rational drug design approach that combines two moieties with established biological relevance. The core structure is a 2-aminopyridine, a scaffold frequently identified as a privileged structure in medicinal chemistry, particularly for its role as a "hinge-binding motif" in kinase inhibition.

The rationale for its study is further strengthened by the specific placement of the benzylsulfanyl group at the 3-position of the pyridine ring. This substitution pattern is deliberate, aiming to orient the benzylsulfanyl group for optimal interaction with potential biological targets. The lipophilic benzyl group can engage in hydrophobic interactions, while the sulfur atom offers unique electronic and hydrogen-bonding capabilities. Given the known anti-proliferative activities of some aminopyridine derivatives and the role of benzylsulfanyl groups in other bioactive compounds, this compound emerges as a candidate for investigation in fields such as oncology and neuropharmacology. The synthesis and evaluation of such targeted molecules are central to the ongoing search for novel and more effective therapeutic agents. nih.govnih.gov

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C12H12N2S | nih.gov |

| Molecular Weight | 216.3 g/mol | nih.gov |

| XLogP3-AA | 2.8 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | nih.gov |

| Rotatable Bond Count | 3 | nih.gov |

| Exact Mass | 216.072144 g/mol | nih.gov |

| Monoisotopic Mass | 216.072144 g/mol | nih.gov |

| Topological Polar Surface Area | 52.1 Ų | nih.gov |

| Heavy Atom Count | 15 | nih.gov |

| Complexity | 227 | nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

110402-40-9 |

|---|---|

Molecular Formula |

C12H12N2S |

Molecular Weight |

216.30 g/mol |

IUPAC Name |

3-benzylsulfanylpyridin-2-amine |

InChI |

InChI=1S/C12H12N2S/c13-12-11(7-4-8-14-12)15-9-10-5-2-1-3-6-10/h1-8H,9H2,(H2,13,14) |

InChI Key |

GUHACRBQONXNKG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=C(N=CC=C2)N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Benzylsulfanyl Pyridin 2 Amine and Its Structural Analogs

Established Reaction Pathways for Thioether Formation on Pyridine (B92270) Systems

The formation of a thioether bond on a pyridine ring is a cornerstone in the synthesis of 3-(benzylsulfanyl)pyridin-2-amine. Classical methods predominantly rely on nucleophilic substitution and S-alkylation reactions, which offer reliable and well-understood routes to these target molecules.

Nucleophilic Substitution Reactions with Benzyl (B1604629) Halides

Nucleophilic aromatic substitution (SNAr) is a primary method for introducing a benzylthio group onto a pyridine ring. researchgate.net This reaction typically involves the displacement of a halide or other suitable leaving group on the pyridine ring by a sulfur-based nucleophile, such as benzyl mercaptan. The reactivity of the pyridine ring towards nucleophilic attack is enhanced by the presence of electron-withdrawing groups. researchgate.net

The synthesis of related aminopyridine derivatives often involves the reaction of a 2-halopyridine with an amine. While these reactions can sometimes require high temperatures or transition metal catalysis, the inherent pi-deficient nature of the pyridine ring makes it amenable to SNAr reactions. nih.govgalchimia.com For instance, the reaction of 2-chloropyridine (B119429) with various amines can be facilitated by the presence of potassium fluoride (B91410) in water, although 2-fluoropyridine (B1216828) generally shows better yields in such substitutions. researchgate.net

In a typical procedure for synthesizing a compound analogous to this compound, a 2-amino-3-halopyridine serves as the electrophilic partner. The reaction with benzyl mercaptan in the presence of a base leads to the desired thioether. The choice of base and solvent is critical for optimizing the reaction conditions and yield.

Table 1: Examples of Nucleophilic Substitution Reactions on Pyridine Systems

| Electrophile | Nucleophile | Catalyst/Base | Solvent | Product | Yield (%) | Reference |

| 2-Chloropyrazine | Morpholine | KF | Water | 2-Morpholinopyrazine | - | researchgate.net |

| 2-Chloropyrimidine | Morpholine | KF | Water | 2-Morpholinopyrimidine | - | researchgate.net |

| 2-Fluoropyridine | Various amines | KF | Water | 2-Aminopyridine (B139424) derivatives | Moderate | researchgate.net |

| 2-Chloro-3-methylpyridine | 2-Methylbenzylamine | Pd(OAc)₂, rac-BINAP, K₂CO₃ | Toluene | 3-Methyl-N-(2-methylbenzyl)pyridin-2-amine | 73 | nih.gov |

| 2-Chloro-3-methylpyridine | 3-Methoxybenzylamine | Pd(OAc)₂, rac-BINAP, K₂CO₃ | Toluene | N-(3-Methoxybenzyl)-3-methylpyridin-2-amine | 64 | nih.gov |

S-Alkylation Procedures and Optimization

S-alkylation is another fundamental approach for the synthesis of thioethers, including this compound. This method involves the reaction of a thiol-containing precursor, such as 2-amino-3-mercaptopyridine, with an alkylating agent like benzyl halide. The reaction is typically carried out in the presence of a base to deprotonate the thiol, forming a more nucleophilic thiolate anion.

The choice of base is a critical parameter for optimization. Common bases include alkali metal hydroxides, carbonates, and alkoxides. The solvent also plays a significant role, with polar aprotic solvents often being preferred to enhance the nucleophilicity of the thiolate. However, challenges such as over-alkylation can occur, particularly in the alkylation of amines, where the product amine can be more nucleophilic than the starting material. masterorganicchemistry.com To circumvent this, methods for the selective monoalkylation of amines have been developed, for instance, through the use of N-aminopyridinium salts which undergo alkylation via transient pyridinium (B92312) ylide intermediates. researchgate.net

In the context of thioether synthesis, optimization involves adjusting the stoichiometry of the reactants, with an excess of the alkylating agent sometimes used to drive the reaction to completion. Purification is often achieved through techniques like flash chromatography. A series of 2-(benzylthio)pyrimidines has been synthesized by the condensation of 2-thiopyrimidines with benzyl halides in the presence of a base. scirp.org

Development of Green and Sustainable Synthetic Protocols

In recent years, there has been a significant push towards the development of more environmentally friendly and sustainable synthetic methods. This trend has also impacted the synthesis of pyridine derivatives. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful green chemistry tool, often leading to shorter reaction times, higher yields, and the use of fewer hazardous solvents. tandfonline.com

Microwave irradiation has been successfully employed for the synthesis of various heterocyclic compounds, including those with a pyridine core. tandfonline.com For example, a one-pot, three-component reaction of an aminothiazole, an aldehyde, and ethyl acetoacetate (B1235776) under microwave irradiation without a catalyst has been developed for the synthesis of thiazolo[3,2-a]pyrimidine derivatives. clockss.org This approach offers a simple, rapid, and green method for constructing these fused ring systems. clockss.org Microwave heating has also been used to promote the S-alkylation of aziridines, a key step in the synthesis of lanthionine-containing peptides which feature a thioether bridge. nih.gov

Another green approach involves the use of recyclable nanocatalysts. For instance, a superparamagnetic recyclable nanocatalyst, Fe₃O₄@THAM-Mercaptopyrimidine, has been utilized for the synthesis of 2-amino-3-cyanopyridine (B104079) derivatives under solvent-free conditions at 70°C. orgchemres.org This method offers advantages such as easy separation of the catalyst using an external magnet, reusability, high stability, and high yields of the synthesized products. orgchemres.org Similarly, nanostructured diphosphate (B83284) Na₂CaP₂O₇ has been used as an efficient and reusable catalyst for the one-pot synthesis of 2-amino-3-cyanopyridine derivatives. mdpi.com

Synthesis of Precursors and Key Intermediates

The synthesis of this compound and its analogs often requires the preparation of key precursors and intermediates. A crucial intermediate is 2-amino-3-halopyridine, which can then undergo nucleophilic substitution with benzyl mercaptan.

The preparation of 2-amino-3-bromopyridine (B76627) can be achieved through the bromination of 2-aminopyridine. One patented method involves dissolving 2-aminopyridine in an organic solvent, followed by the controlled addition of liquid bromine at low temperatures. The reaction temperature is then raised, and after a specific reaction time, the product is isolated following a work-up procedure that includes pH adjustment and extraction. patsnap.comgoogle.com Another approach to 2,3-disubstituted pyridines involves the chemoselective directed metallation of 2-chloropyridine. rsc.org

The synthesis of 2,3-diaminopyridine, another important precursor for various heterocyclic systems, can be accomplished starting from the readily available 2-aminopyridine. A multi-step synthesis involves the bromination of 2-aminopyridine to yield 2-amino-5-bromopyridine, followed by nitration to give 2-amino-5-bromo-3-nitropyridine. Subsequent reduction of the nitro group and debromination can lead to 2,3-diaminopyridine. orgsyn.org

Table 2: Synthesis of Key Precursors for this compound Analogs

| Starting Material | Reagents | Product | Yield (%) | Reference |

| 2-Aminopyridine | Br₂, Acetic Acid | 2-Amino-5-bromopyridine | 62-67 | orgsyn.org |

| 2-Amino-5-bromopyridine | HNO₃, H₂SO₄ | 2-Amino-5-bromo-3-nitropyridine | - | orgsyn.org |

| 2-Aminopyridine | Liquid Br₂, Organic Solvent, Acetic Acid | 2-Amino-3-bromopyridine | High | patsnap.comgoogle.com |

| Pyridine | Br₂, H₂SO₄ | 3-Bromopyridine | High | google.com |

Derivatization Strategies from the this compound Core

The this compound core structure serves as a versatile platform for further derivatization, allowing for the synthesis of a wide range of more complex molecules with potential applications in various fields.

Modification of the Pyridine Ring System

The 2-amino group and the adjacent pyridine nitrogen in 2-aminopyridine derivatives are reactive sites that can be utilized to construct fused heterocyclic systems. For example, the reaction of 2-aminopyridines with α-bromoketones can lead to the formation of imidazo[1,2-a]pyridines. rsc.org Depending on the reaction conditions, this transformation can be directed to produce either N-(pyridin-2-yl)amides or 3-bromoimidazo[1,2-a]pyridines. rsc.org The latter can be further functionalized through palladium-catalyzed cross-coupling reactions. rsc.org

Furthermore, 2-amino-3-cyanopyridine derivatives are valuable precursors for the synthesis of pyrido[2,3-d]pyrimidines. researchgate.net These fused heterocycles can be obtained through intermolecular cyclization of the 2-amino-3-cyanopyridines with reagents like formamide. mdpi.com The synthesis of pyrido[2,3-d]pyrimidin-7(8H)-ones can be achieved starting from either a preformed pyrimidine (B1678525) or a pyridine ring. nih.gov These derivatization strategies significantly expand the chemical space accessible from the this compound scaffold, enabling the creation of novel compounds with tailored properties.

Elaboration at the Amino Group

The primary amino group at the 2-position of the pyridine ring is a versatile handle for synthetic elaboration. Its nucleophilic character allows for a variety of chemical transformations, including acylation, alkylation, and condensation reactions, to introduce diverse functional groups.

Research on analogous structures provides a framework for these transformations. For instance, the reaction of 2-bromo-3-pyridinecarbonitriles with α-amino acid ester hydrochlorides in refluxing dioxane, using triethylamine (B128534) as a base, yields N-[(4,6-diaryl-3-pyridinecarbonitrile)-2-yl] amino acid esters. nih.gov This demonstrates the feasibility of forming new C-N bonds at the amino position via nucleophilic substitution. nih.gov Similarly, dipeptide esters can be coupled under the same conditions. nih.gov

Condensation reactions are also a viable strategy. 2-Amino-3-benzyloxypyridine (B18056), a close structural analog, undergoes condensation with diethyl ethoxymethylene malonate to produce 9-benzyloxy-3-ethoxycarbonylpyrido[1,2-a]pyrimidin-4-one. sigmaaldrich.com Another documented reaction involves using 2-amino-3-benzyloxypyridine in the synthesis of 1-acetyl-2-[2-(3-benzyloxypyridinyl)]iminoimidazolidine, highlighting a pathway involving acylation and subsequent cyclization. sigmaaldrich.com

Furthermore, the synthesis of 3-benzyl-2-substituted quinoxalines has been achieved through the nucleophilic substitution of 2-chloroquinoxaline (B48734) analogs with various amines, a reaction that can be enhanced by microwave irradiation. nih.gov This approach can be adapted for the elaboration of the 2-amino group on the pyridine scaffold.

| Starting Material Analog | Reagent | Reaction Type | Resulting Product Structure | Reference |

|---|---|---|---|---|

| 2-Bromo-3-pyridinecarbonitrile | α-Amino acid ester hydrochloride | Nucleophilic Substitution | N-substituted amino acid ester derivative | nih.gov |

| 2-Amino-3-benzyloxypyridine | Diethyl ethoxymethylene malonate | Condensation/Cyclization | Pyrido[1,2-a]pyrimidin-4-one derivative | sigmaaldrich.com |

| 2-Amino-3-benzyloxypyridine | N-Acetyl-imidazolidin-2-one precursor | Acylation/Condensation | Iminoimidazolidine derivative | sigmaaldrich.com |

| 2-Chloroquinoxaline analog | Substituted amines/hydrazine | Nucleophilic Substitution | 2-Substituted aminoquinoxaline | nih.gov |

Substitution on the Benzyl Moiety

Introducing substituents onto the benzyl ring of this compound is a key strategy for creating a library of analogs. This is typically achieved by employing appropriately substituted benzyl halides or benzylthiols in the initial synthesis.

A common and effective method involves the S-alkylation of a pyridine-thiol precursor with a substituted benzyl halide. A general procedure for analogous pyrimidine compounds involves dissolving the 2-thiopyrimidine derivative in dimethylformamide (DMF) with potassium carbonate (K2CO3) as a base, followed by the addition of a substituted benzyl chloride or bromide. scirp.org This nucleophilic substitution reaction effectively introduces benzyl groups with a variety of substituents onto the sulfur atom. scirp.org Yields for these reactions are reported to be in the range of 50-95%. scirp.org

This strategy allows for the incorporation of diverse functional groups on the aromatic ring of the benzyl moiety, such as methyl (Me), fluorine (F), chlorine (Cl), methyl carboxylate (CO2Me), and nitro (NO2) groups. scirp.org The reaction of 2-aminopyridine-3-bromide with a substituted benzylthiol in the presence of a base like cesium carbonate also represents a viable, albeit reverse, approach to the same target molecules. smolecule.com

| Precursor | Substituted Benzyl Halide | Base/Solvent | Yield | Reference |

|---|---|---|---|---|

| 2-Thiopyrimidine derivative | 4-Fluorobenzyl chloride | K2CO3 / DMF | 85% | scirp.org |

| 2-Thiopyrimidine derivative | 4-Chlorobenzyl chloride | K2CO3 / DMF | 90% | scirp.org |

| 2-Thiopyrimidine derivative | 4-Nitrobenzyl bromide | K2CO3 / DMF | 95% | scirp.org |

| 2-Thiopyrimidine derivative | Methyl 4-(bromomethyl)benzoate | K2CO3 / DMF | 72% | scirp.org |

| 2-Thiopyrimidine derivative | 4-Methylbenzyl chloride | K2CO3 / DMF | 88% | scirp.org |

Spectroscopic and Structural Elucidation of 3 Benzylsulfanyl Pyridin 2 Amine

Advanced Nuclear Magnetic Resonance Spectroscopy for Structure Confirmation (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of 3-(Benzylsulfanyl)pyridin-2-amine. While specific experimental data for the title compound is not widely published, the expected chemical shifts and coupling patterns can be reliably predicted based on data from closely related analogues such as 3-substituted pyridin-2-amines and compounds containing a benzylsulfanyl group. nih.govmdpi.combeilstein-journals.orgcore.ac.uk

¹H NMR Spectroscopy is used to identify the chemical environment of hydrogen atoms within the molecule. The spectrum is expected to show distinct signals for the protons of the pyridine (B92270) ring, the benzyl (B1604629) group's phenyl ring, the methylene (B1212753) bridge (-CH₂-), and the amine group (-NH₂). The aromatic protons on the pyridine and benzene (B151609) rings would typically appear in the downfield region (δ 6.5-8.5 ppm). The five protons of the unsubstituted phenyl ring would likely present as a multiplet, while the three protons of the pyridine ring would show characteristic doublet and doublet of doublets splitting patterns due to their coupling with adjacent protons. The methylene protons of the benzyl group are expected to produce a singlet at approximately δ 4.0-4.5 ppm. The amine protons would give rise to a broad singlet, the chemical shift of which can vary depending on solvent and concentration.

¹³C NMR Spectroscopy provides information about the carbon skeleton. The spectrum should display 12 distinct signals, corresponding to the 12 carbon atoms in the molecule, unless there is accidental overlap. A key signal would be that of the methylene carbon (-CH₂-S-), which in a similar structure, 3-(benzylsulfanyl)-5-(1H-indol-2-yl)-4H-1,2,4-triazol-4-amine, was observed at approximately 35.09 ppm. mdpi.com The aromatic carbons would resonate in the typical range of δ 110-160 ppm. The carbon atom attached to the nitrogen in the pyridine ring (C2) and the carbon attached to the amine group would have characteristic chemical shifts influenced by the heteroatoms.

| Assignment | Expected ¹H NMR Chemical Shift (δ, ppm) | Expected ¹³C NMR Chemical Shift (δ, ppm) |

|---|---|---|

| -NH₂ | Broad singlet | - |

| Pyridine-H4, H5, H6 | 6.5 - 8.5 (multiplets) | 110 - 155 |

| -S-CH₂-Ar | ~4.0 - 4.5 (singlet) | ~35 - 40 |

| Benzyl-H (Aromatic) | 7.2 - 7.5 (multiplet) | 127 - 140 |

| Pyridine C2, C3 | - | ~150-160 (C2), ~115-125 (C3) |

2D NMR Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for the definitive assignment of all proton and carbon signals. mdpi.comcore.ac.uk

COSY spectra would reveal correlations between protons that are coupled to each other, helping to trace the connectivity of protons within the pyridine and benzyl rings.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of a carbon signal based on its attached proton's chemical shift.

HMBC spectra show correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the quaternary carbons (those without attached protons) and for confirming the connection between the benzyl group, the sulfur atom, and the pyridine ring.

Mass Spectrometric Analysis for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) confirms the molecular weight of this compound and provides insight into its structure through analysis of its fragmentation patterns. The molecular formula C₁₂H₁₂N₂S gives a molecular weight of 216.30 g/mol . smolecule.com The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 216.

The fragmentation of this compound is predicted to follow characteristic pathways for benzyl thioethers and aminopyridines. nist.gov

Formation of the Tropylium (B1234903) Ion: A very common and prominent fragmentation for benzyl-containing compounds is the cleavage of the benzylic C-S bond to form the highly stable tropylium cation ([C₇H₇]⁺) at m/z 91 . This is often the base peak in the spectrum.

Alpha-Cleavage: Cleavage of the C-C bond alpha to the amine group in the pyridine ring is another expected fragmentation pathway.

Loss of H₂S: Fragmentation involving the sulfur atom, such as the elimination of a sulfhydryl radical (•SH) or hydrogen sulfide (B99878) (H₂S), may also occur.

Pyridine Ring Fragmentation: The pyridine ring itself can undergo fragmentation, typically by losing HCN (m/z 27), to yield smaller charged fragments. nist.gov

| m/z | Predicted Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 216 | [C₁₂H₁₂N₂S]⁺ | Molecular Ion (M⁺) |

| 91 | [C₇H₇]⁺ | Cleavage of C-S bond (Tropylium ion) |

| 185 | [M - SH]⁺ | Loss of sulfhydryl radical |

| 125 | [M - C₇H₇]⁺ | Loss of benzyl radical |

Infrared and Raman Spectroscopic Characterization

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show several key absorption bands.

N-H Stretching: The primary amine group (-NH₂) should exhibit two distinct bands in the region of 3300-3500 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations. tsijournals.com

C-H Stretching: Aromatic C-H stretching vibrations from both the pyridine and benzene rings are expected to appear just above 3000 cm⁻¹. The methylene (-CH₂) group will show symmetric and asymmetric stretches typically in the 2850-2960 cm⁻¹ range.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyridine ring will produce a series of characteristic bands in the 1400-1650 cm⁻¹ region. nist.gov

N-H Bending: The scissoring vibration of the amino group is anticipated to be around 1600-1650 cm⁻¹. tsijournals.com

C-S Stretching: The C-S stretching vibration for the thioether linkage is typically weaker and appears in the fingerprint region, generally between 600-800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. Non-polar bonds, such as the C-S bond and the aromatic ring C-C bonds, often produce strong Raman signals. The symmetric vibrations of the benzene ring would be particularly prominent in the Raman spectrum.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy Technique |

|---|---|---|

| N-H stretch (asymmetric & symmetric) | 3300 - 3500 | IR |

| Aromatic C-H stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H stretch | 2850 - 2960 | IR, Raman |

| C=N / C=C stretch (pyridine ring) | 1400 - 1650 | IR, Raman |

| N-H bend (scissoring) | 1600 - 1650 | IR |

| C-S stretch | 600 - 800 | IR, Raman |

Single Crystal X-ray Diffraction Studies of this compound and its Derivatives

Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself is not publicly available, analysis of closely related derivatives like 3-(benzyloxy)pyridin-2-amine and 2-(benzylsulfanyl)-3-(2,2,2-trifluoroethoxy)pyridine offers profound insights into its likely solid-state conformation. nih.govnih.gov

The dihedral angle between the pyridine ring and the benzyl group's phenyl ring is a key parameter defining the molecular conformation. In derivatives, this angle varies, indicating conformational flexibility.

For 3-(benzyloxy)pyridin-2-amine , the oxygen-containing analogue, the dihedral angle between the pyridine and phenyl rings is 35.94(12)° . nih.gov

In N-benzylpyridin-2-amine , where the benzyl group is attached to the amine nitrogen, the dihedral angle is significantly larger at 67.63(8)° . nih.gov

In 2-(benzylsulfanyl)-3-(2,2,2-trifluoroethoxy)pyridine , the dihedral angle between the two aromatic rings is 76.7(2)° . nih.gov

These values demonstrate that there is a substantial twist between the two aromatic systems, preventing a planar arrangement. This twisted conformation is likely a result of minimizing steric hindrance between the rings and the linking atoms.

| Derivative Compound | Crystal System | Space Group | Dihedral Angle (Pyridine-Phenyl) | Reference |

|---|---|---|---|---|

| 3-(Benzyloxy)pyridin-2-amine | Orthorhombic | Pbca | 35.94(12)° | nih.gov |

| N-Benzylpyridin-2-amine | Triclinic | P-1 | 67.63(8)° | nih.gov |

| 2-(Benzylsulfanyl)-3-(2,2,2-trifluoroethoxy)pyridine | Monoclinic | P2₁/c | 76.7(2)° | nih.gov |

Intramolecular interactions play a crucial role in stabilizing the preferred conformation of the molecule. In the crystal structure of 3-(benzyloxy)pyridin-2-amine, a significant intramolecular N-H···O hydrogen bond is observed between one of the amine hydrogens and the ether oxygen atom. nih.gov This interaction helps to lock the conformation of the benzyloxy substituent relative to the aminopyridine core.

Computational and Theoretical Investigations of 3 Benzylsulfanyl Pyridin 2 Amine

Quantum Chemical Calculations (Density Functional Theory and Hartree-Fock Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are powerful tools for investigating the properties of molecular systems. nih.gov These methods are used to predict the geometric, electronic, and spectroscopic characteristics of 3-(benzylsulfanyl)pyridin-2-amine. DFT, with its various functionals such as B3LYP, is often favored for its balance of computational cost and accuracy in describing electron correlation effects. nih.govniscair.res.in The Hartree-Fock method, while being a more fundamental approach, provides a qualitative understanding and serves as a basis for more advanced computational techniques. nih.gov

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process involves the systematic adjustment of bond lengths, bond angles, and dihedral angles until the forces on each atom are negligible.

Table 1: Representative Optimized Geometrical Parameters of a Benzylsulfanyl-Containing Heterocycle (Calculated using DFT/B3LYP)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-S | 1.78 | ||

| S-C(methylene) | 1.85 | ||

| C(pyridine)-C(pyridine) | 1.39 - 1.41 | ||

| C-N | 1.34 - 1.38 | ||

| C-H | 1.08 - 1.10 | ||

| C-S-C | 102.5 | ||

| Pyridine (B92270) ring angles | ~120 | ||

| Benzene (B151609) ring angles | ~120 | ||

| C(pyridine)-C-S-C(methylene) | |||

| C-S-C(methylene)-C(phenyl) |

The electronic structure of this compound can be described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transport properties. niscair.res.in A smaller HOMO-LUMO gap suggests higher reactivity and a greater ease of electronic excitation. niscair.res.in

In this compound, the HOMO is expected to be localized primarily on the electron-rich aminopyridine ring and the sulfur atom, reflecting its electron-donating character. The LUMO is likely distributed over the entire molecule, with significant contributions from the pyridine and benzene rings, which can act as electron acceptors. The benzylsulfanyl group's electron-donating properties can modulate the electronic density of the pyridine ring, influencing the HOMO-LUMO gap. smolecule.com

Table 2: Representative Frontier Molecular Orbital Energies and Related Parameters of a Benzylsulfanyl-Containing Heterocycle (Calculated using DFT/B3LYP)

| Parameter | Value (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Energy Gap (ΔE) | 4.6 |

| Ionization Potential (I) | 5.8 |

| Electron Affinity (A) | 1.2 |

Note: This table presents typical values for a molecule containing a benzylsulfanyl group attached to an aromatic ring. The actual values for this compound may differ. Ionization potential and electron affinity are approximated from HOMO and LUMO energies, respectively (Koopmans' theorem).

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the electron density surface.

For this compound, the MEP map is expected to show regions of negative potential (electron-rich, typically colored red) around the nitrogen atom of the pyridine ring and the amino group, as well as the sulfur atom due to their lone pairs of electrons. smolecule.com These sites are prone to electrophilic attack. Conversely, regions of positive potential (electron-poor, typically colored blue) are expected around the hydrogen atoms of the amino group and the aromatic rings, indicating sites for nucleophilic attack. smolecule.com Such maps are crucial for understanding intermolecular interactions, such as hydrogen bonding. smolecule.com

Reactivity Descriptors and Chemical Potential Analysis

Global reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity and stability. niscair.res.in These descriptors include electronegativity (χ), chemical hardness (η), and global softness (S).

Electronegativity (χ) : Measures the tendency of a molecule to attract electrons.

Chemical Hardness (η) : Represents the resistance to change in electron distribution or charge transfer. It is related to the HOMO-LUMO gap.

Global Softness (S) : The reciprocal of chemical hardness, indicating the molecule's polarizability.

Analysis of these descriptors for this compound would allow for a comparison of its reactivity with other related compounds and provide insights into its potential role in chemical reactions.

Table 3: Representative Global Reactivity Descriptors of a Benzylsulfanyl-Containing Heterocycle (Calculated using DFT/B3LYP)

| Descriptor | Formula | Typical Value |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.5 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.3 eV |

| Global Softness (S) | 1/(2η) | 0.22 eV-1 |

Note: This table presents typical values derived from the representative HOMO and LUMO energies in Table 2. The actual values for this compound will depend on the specific calculated electronic structure.

Spectroscopic Property Prediction and Correlation with Experimental Data (e.g., NMR, UV-Vis)

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model and aid in spectral assignment. nih.gov

NMR Spectroscopy : The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the 1H and 13C NMR chemical shifts of this compound. mdpi.com These theoretical predictions are valuable for assigning the signals in the experimental spectrum to specific atoms in the molecule.

UV-Vis Spectroscopy : Time-Dependent DFT (TD-DFT) calculations can be employed to predict the electronic absorption spectra of the compound. mdpi.com This method provides information about the energies of electronic transitions, the corresponding wavelengths of maximum absorption (λmax), and the oscillator strengths, which relate to the intensity of the absorption bands.

A strong correlation between the predicted and experimental spectra would confirm the accuracy of the computed molecular structure and electronic properties. nih.gov

Non-Covalent Interactions and Crystal Packing Analysis (Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a computational technique used to visualize and quantify intermolecular interactions in a crystal lattice. mdpi.com By mapping properties such as the normalized contact distance (dnorm) onto the Hirshfeld surface, it is possible to identify and analyze different types of non-covalent interactions, such as hydrogen bonds and π-π stacking.

Table 4: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Heterocyclic Compound

| Intermolecular Contact | Contribution (%) |

| H···H | 45 |

| C···H/H···C | 25 |

| N···H/H···N | 15 |

| S···H/H···S | 10 |

| Other | 5 |

Note: This table shows a typical distribution of intermolecular contacts for a molecule with similar functional groups. The exact percentages for this compound would depend on its specific crystal structure.

Quantification of Intermolecular Hydrogen Bonding Contributions

The molecular structure of this compound, featuring a primary amine (-NH₂) and a pyridine nitrogen, creates significant potential for the formation of intermolecular hydrogen bonds. These non-covalent interactions are crucial in determining the crystal packing, supramolecular architecture, and interactions with biological targets.

The 2-aminopyridine (B139424) scaffold is recognized as a key structural motif capable of forming critical hydrogen bonding interactions. smolecule.com In enzymatic contexts, such as kinase inhibition, this group frequently acts as a hinge-binding motif, establishing hydrogen bonds with conserved amino acid residues in the active site. smolecule.com

Detailed crystallographic studies on the structurally analogous compound, 3-(Benzyloxy)pyridin-2-amine, provide quantitative insight into the hydrogen bonding patterns that are likely to be observed for the title compound. In the crystal structure of 3-(Benzyloxy)pyridin-2-amine, centrosymmetrically related molecules are linked by a pair of N—H···N hydrogen bonds, forming a stable dimer with an R²₂(8) ring motif. nih.gov The geometry of these interactions has been precisely measured, as detailed in the table below.

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

|---|---|---|---|---|

| N1—H1B···N2i | 0.86 | 2.18 | 3.021 (3) | 166 |

This N—H···N interaction involves the amino group of one molecule donating a hydrogen to the pyridine nitrogen of a second molecule. Such hydrogen-bonding capabilities are a consistent feature in related structures. For instance, studies on 2-pyridylaminosilanes show a propensity to form intermolecular N–H···N bridges, which contributes significantly to their solid-state structures. mdpi.com Similarly, N-benzylpyridin-2-amine forms dimers through intermolecular N—H···N hydrogen bonds. nih.gov The primary amines can form hydrogen bonds with each other, which contributes to higher boiling points compared to analogous molecules that cannot. libretexts.org Computational studies using methods like Car–Parrinello molecular dynamics (CPMD) on related aromatic systems have been employed to investigate the dynamics and strength of diverse intermolecular hydrogen bonds, including N-H···O and O-H···N networks. mdpi.com

Analysis of π-π Stacking Interactions

In addition to hydrogen bonding, π-π stacking interactions play a significant role in the stabilization of the molecular assembly of aromatic compounds like this compound. These interactions arise from the attractive, noncovalent forces between the electron-rich π systems of the pyridine and benzene rings.

The benzylsulfanyl group at the 3-position is thought to extend into hydrophobic pockets of biological targets, providing additional binding affinity through van der Waals forces and potential π-π stacking with aromatic amino acid residues. smolecule.com The relative orientation of the two aromatic rings is a key determinant of the strength and nature of these interactions. In the analogous compound 3-(benzyloxy)pyridin-2-amine, the dihedral angle between the pyridine and benzene ring planes is 35.94 (12)°, indicating a non-coplanar arrangement that can facilitate various forms of stacking. nih.gov

Theoretical investigations into pyridine dimers provide quantitative data on the binding energies associated with different stacking geometries. These studies emphasize the necessity of including electron correlation in calculations to accurately model these dispersion-dominated forces.

| Geometry | Binding Energy (kcal/mol) |

|---|---|

| Antiparallel-displaced | 3.97 |

| Antiparallel-sandwich | 3.05 |

| Parallel-displaced | 2.39 |

| T-up | 1.91 |

| Parallel-sandwich | 1.53 |

| T-down | 1.47 |

As shown in the table, the antiparallel-displaced geometry is the most stable configuration for pyridine dimers, with a binding energy of 3.97 kcal/mol. researchgate.net These computational findings suggest that both face-to-face (sandwich) and edge-to-face (T-shaped) interactions are possible, with displaced arrangements being energetically favored. In various crystal structures containing pyridine rings, π-π stacking interactions are commonly observed with center-to-center distances typically in the range of 3.7 to 4.4 Å. researchgate.net

Molecular Dynamics Simulations for Conformational Stability and Solvent Effects

Molecular dynamics (MD) simulations are powerful computational tools used to explore the dynamic behavior of molecules, including their conformational stability and the influence of the surrounding environment, such as solvents.

For compounds containing benzyl-pyridine structural motifs, like this compound, MD simulations have been particularly insightful. Simulations of this class of compounds in complex with the enzyme acetylcholinesterase have shown that they adopt stable binding conformations. smolecule.com The extended molecular architecture of this compound allows it to occupy both the catalytic anionic site and the peripheral anionic site of the enzyme simultaneously, a dual-site binding mode characteristic of potent inhibitors. smolecule.com These simulations confirm the conformational stability of the molecule within a complex biological environment.

The effects of solvents on the properties of related aminopyridine derivatives have also been investigated. A study on the spectral characteristics of 2-amino-3-benzyloxypyridine (B18056) in various solvents revealed the influence of solvent polarity and hydrogen-bonding capability. researchgate.net While no significant shift was observed in the absorption maxima, the fluorescence spectra showed notable changes. In protic, hydrogen-bonding solvents, fluorescence enhancement was observed, whereas the intensity was very weak in aprotic solvents. researchgate.net This behavior indicates that specific interactions with solvent molecules can significantly alter the electronic properties of the excited state. For instance, in aqueous solutions at neutral pH, this analog can form inclusion complexes with β-cyclodextrin, where the nature of the complex changes with concentration, suggesting that different parts of the molecule (the aromatic ring or the pyridine ring) can be encapsulated depending on the conditions. researchgate.net The reversible reaction of amines with CO2, which can be influenced by the choice of solvent, highlights how the surrounding medium can affect the reactivity and potential for in-situ protection of the amine group. researchgate.net

Medicinal Chemistry and Biological Target Identification of 3 Benzylsulfanyl Pyridin 2 Amine Derivatives

Design Principles for Novel 3-(Benzylsulfanyl)pyridin-2-amine Analogs

The rational design of new analogs based on the this compound structure is a cornerstone of efforts to develop new therapeutic agents. This process involves meticulous modifications to the parent molecule to enhance its biological activity, selectivity, and pharmacokinetic profile.

Bioisosteric replacement, a key strategy in drug discovery, involves substituting a part of a molecule with a chemically similar group to improve its properties. For derivatives of this compound, this can be applied to several key positions.

The thioether linkage is a critical feature, and its replacement with bioisosteres like an ether, sulfoxide, or sulfone can alter the molecule's electronic character, polarity, and how it is metabolized. nih.gov The central pyridine (B92270) ring, crucial for the activity of many kinase inhibitors due to its ability to form hydrogen bonds, can be replaced with other heterocyclic systems such as pyrimidine (B1678525) or pyrazine (B50134) to fine-tune selectivity. smolecule.comnih.gov Interestingly, non-aromatic, saturated rings like 3-azabicyclo[3.1.1]heptane have been successfully used as pyridine mimics, leading to better solubility and stability. chemrxiv.org Furthermore, substituting the pyridine with a benzonitrile (B105546) has been shown to effectively mimic its hydrogen-bonding capabilities. researchgate.net The benzyl (B1604629) group itself can also be modified, with different aromatic or heteroaromatic rings being introduced to optimize interactions with target proteins.

| Original Functional Group | Bioisosteric Replacement | Potential Impact |

|---|---|---|

| Thioether (-S-) | Ether (-O-), Sulfoxide (-SO-), Sulfone (-SO2-) | Altered electronics, polarity, and metabolic stability nih.gov |

| Pyridine | Pyrimidine, Pyrazine, Benzonitrile nih.govresearchgate.net | Modified selectivity and physicochemical properties |

| Pyridine | Saturated rings (e.g., 3-azabicyclo[3.1.1]heptane) chemrxiv.org | Improved solubility and metabolic stability |

Fragment-based drug design (FBDD) offers a powerful alternative to traditional high-throughput screening. It begins by identifying small, low-molecular-weight compounds, or "fragments," that bind weakly to a biological target. wikipedia.org These fragments are then systematically grown or combined to create a more potent lead compound. wikipedia.org

The this compound molecule can be deconstructed into three key fragments for FBDD: the 2-aminopyridine (B139424) core, the benzyl group, and the thioether linker. The 2-aminopyridine portion is a well-known privileged scaffold in kinase inhibition. smolecule.com The benzyl fragment enhances lipophilicity and can form important hydrophobic interactions. smolecule.com By screening fragment libraries that mimic these components, researchers can identify optimal building blocks for new inhibitors. This approach, often guided by the "Rule of Three" for fragment selection (molecular weight < 300, ClogP < 3, and < 3 hydrogen bond donors/acceptors), has proven effective in developing potent kinase inhibitors. wikipedia.orgrcsb.org

Exploration of Biological Targets and Pathways

The this compound scaffold has been investigated against a variety of biological targets, with a particular focus on enzymes involved in critical signaling pathways.

The 2-aminopyridine core is a recognized pharmacophore for kinase inhibitors, forming crucial hydrogen bonds within the enzyme's hinge region. smolecule.com This has prompted the evaluation of this compound derivatives against several enzymes.

MAPK14 (p38α): As a key regulator of inflammation, Mitogen-activated protein kinase 14 (p38α) is a significant therapeutic target. nih.gov The 2-aminopyridine scaffold is a known feature of p38α inhibitors, and the benzyl group of this compound can interact with a hydrophobic pocket in the enzyme's active site. nih.govdrugbank.comnih.gov

LTA4H: Leukotriene A4 hydrolase (LTA4H) is involved in producing the pro-inflammatory mediator leukotriene B4, making it a target for anti-inflammatory drugs. nih.gov Related aminopyridine derivatives have been explored as LTA4H inhibitors. drugbank.com

HIV-1 RT: The viral enzyme HIV-1 reverse transcriptase is essential for HIV replication. Structurally related pyridinone derivatives have demonstrated potent and selective inhibition of this enzyme. nih.gov Specific pyridine derivatives have also been designed as HIV-1 RT inhibitors. google.com

COX: Cyclooxygenase (COX) enzymes are central to inflammation and pain. To avoid the side effects of non-selective NSAIDs, selective COX-2 inhibitors are highly sought after. nih.govresearchgate.net Related heterocyclic structures like imidazo[1,2-a]pyridines and pyrazolo[3,4-b]pyridines have shown promise as selective COX-2 inhibitors. nih.govaalto.firesearchgate.net

PIM-1 Kinase: This serine/threonine kinase is overexpressed in many cancers, and the pyridine ring is a common feature of its inhibitors. researchgate.netekb.eg Pyridine-containing scaffolds, including pyridine-quinoline hybrids, have shown potent PIM-1 kinase inhibition. ekb.egnih.gov

| Enzyme Target | Compound Class/Derivative | Key Findings |

|---|---|---|

| MAPK14 (p38α) | Imidazol-5-yl pyridine derivatives | Showed inhibitory activity on the production of inflammatory mediators. nih.gov |

| LTA4H | Aminopyridine derivatives | Investigated as potential inhibitors for inflammatory diseases. drugbank.comnih.gov |

| HIV-1 RT | Pyridinone derivatives | Act as potent and selective non-nucleoside inhibitors. nih.gov |

| COX-2 | Imidazo[1,2-a]pyridine derivatives | Designed as selective inhibitors with anti-inflammatory properties. nih.gov |

| PIM-1 Kinase | Pyridine-quinoline hybrids | Demonstrated potent inhibitory activity in cancer cell lines. ekb.egnih.gov |

While much of the research on this compound derivatives has centered on enzyme inhibition, their structural features suggest they may also interact with various receptors. The 2-aminopyridine scaffold is present in compounds that target a range of receptors, including those for neurotransmitters. smolecule.com However, detailed and specific data on the receptor binding and activation profile of this compound itself remain limited, indicating a need for further investigation in this area.

DNA methyltransferase 1 (DNMT1) plays a crucial role in maintaining DNA methylation patterns, and its dysregulation is linked to cancer. nih.gov A class of non-nucleoside DNMT1 inhibitors based on a 3,5-dicyanopyridine core has been discovered, which acts by intercalating into DNA. nih.gov While this compound lacks the dicyano groups, the presence of the pyridine core suggests that modified derivatives could be designed to target DNMT1. A patent has also been filed for pyridine-substituted compounds as DNMT1 inhibitors, further supporting this potential avenue of research. google.com

Structure-Activity Relationship (SAR) Studies of this compound Analogs

The exploration of this compound and its derivatives in medicinal chemistry is fundamentally guided by Structure-Activity Relationship (SAR) studies. These investigations systematically modify the core structure to understand how chemical changes influence biological activity. The 2-aminopyridine scaffold is recognized as a privileged structure in medicinal chemistry, particularly for kinase inhibition, as it can form crucial hydrogen bond interactions with the hinge region of kinases. smolecule.com

Comparative analyses of various 3-substituted pyridin-2-amine derivatives have shown that the nature of the linker at the 3-position is critical. Thioether linkages, as seen in this compound, often confer superior activity compared to oxygen or carbon-based linkers. smolecule.com This enhancement is potentially due to the larger atomic radius and greater polarizability of the sulfur atom, which can influence binding affinity and molecular conformation. smolecule.com The benzyl group provides essential hydrophobic interactions with the target protein's binding site. smolecule.com

In related heterocyclic systems, such as pyrazolopyridinyl pyrimidines, SAR studies have revealed that the number and position of nitrogen atoms within the core structure are closely linked to inhibitory activity. nih.gov For instance, a compound featuring a 1H-pyrazolo[4,3-c]pyridine core was found to be more potent than its indazole counterpart, highlighting the sensitivity of activity to the heterocyclic scaffold. nih.gov

The biological activity of this compound analogs is highly sensitive to the placement and electronic properties of substituents on both the pyridine and benzyl rings.

Pyridine Ring Substitution: In analogous pyrazolo[1,5-a]pyrimidine-7-amine systems, which also feature a critical aminopyridine motif, substitutions at various positions have been extensively studied. For example, placing a 4-fluorophenyl group at the 3-position and an unsubstituted phenyl group at the 5-position was found to be effective for anti-mycobacterial activity. mdpi.com Further exploration of the 7-(2-pyridylmethylamine) portion showed that substituents ortho to the pyridine nitrogen (the 6'-position) were generally not favored unless they were powerful electron donors like aliphatic amines. mdpi.com

Benzyl Ring Substitution: The benzyl moiety's primary role is often to engage in hydrophobic interactions within a target's binding pocket. In studies of related benzylamine-containing compounds, substituents on the phenyl ring can modulate this interaction and introduce additional contacts. smolecule.com For pyrazolopyrimidine derivatives, a wide variety of substituents on a phenyl ring at the 5-position, varying in bulk, lipophilicity, and electronic properties, resulted in similar and potent inhibitory activities, suggesting significant bulk tolerance at that specific position. mdpi.com However, for other positions, even small substituents like fluorine were found to be optimal, as bulkier groups could induce unfavorable torsional angles between the ring and the core scaffold. mdpi.com

The following table summarizes general substituent effects observed in related aminopyridine-based inhibitors.

| Position of Substitution | Favorable Substituents | Unfavorable Substituents | Rationale |

| Pyridine Core | Small, electron-donating groups (e.g., amines) | Bulky groups | Can enhance hydrogen bonding with the target; bulky groups may cause steric hindrance. mdpi.com |

| Benzyl Ring (ortho) | - | Most groups | Can induce unfavorable torsional angles, disrupting optimal binding conformation. mdpi.com |

| Benzyl Ring (para) | Halogens (e.g., Fluoro), small alkyls | Large, bulky groups | Can enhance binding affinity through specific interactions (e.g., halogen bonds) without causing steric clash. mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mst.dk For scaffolds related to this compound, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed to guide molecular design. nih.govresearchgate.net These models analyze the quantitative relationship between the biological activity of a set of compounds and their three-dimensional properties. iupac.org

QSAR models developed for 3-(pyridin-2-yl)benzenesulfonamide derivatives indicated that biological activity could be effectively improved by optimizing steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. nih.gov The central concept is that structurally similar compounds tend to have similar properties and, therefore, similar biological activities. mst.dk

In a study on aryloxypropanolamine derivatives, CoMFA and CoMSIA models were generated with high predictive power (q² of 0.818 and 0.801, respectively), identifying key structural features for biological activity. researchgate.net These models produce 3D contour maps that visualize where modifications to the molecule would likely enhance or diminish its desired effect. For example, a model might indicate that a region of positive electrostatic potential is favorable for activity, guiding chemists to add electron-withdrawing groups at that position.

| QSAR Parameter | Description | Implication for Drug Design |

| Steric Fields (CoMFA/CoMSIA) | Describes the spatial arrangement and bulk of substituents. | Identifies regions where bulky or small substituents are preferred to optimize fit within the binding pocket. nih.gov |

| Electrostatic Fields (CoMFA/CoMSIA) | Maps the distribution of partial charges on the molecule's surface. | Guides the placement of electron-donating or electron-withdrawing groups to enhance electrostatic interactions with the target. nih.gov |

| Hydrophobic Fields (CoMSIA) | Describes the molecule's lipophilicity. | Highlights areas where hydrophobic or hydrophilic groups would improve binding or pharmacokinetic properties. nih.gov |

| Hydrogen Bond Fields (CoMSIA) | Identifies potential hydrogen bond donor and acceptor sites. | Pinpoints key interaction sites for forming strong hydrogen bonds with the biological target. nih.gov |

| Dipole Moment (μ) | A measure of the overall polarity of the molecule. | Can be correlated with binding affinity and the ability to cross cell membranes. biolscigroup.us |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ability to donate electrons in a chemical reaction or interaction. biolscigroup.us |

Mechanistic Investigations of Biological Action at the Molecular Level

Mechanistic studies aim to elucidate how this compound derivatives exert their biological effects at a molecular level. The primary mechanism identified for many 2-aminopyridine compounds is kinase inhibition. smolecule.com The 2-aminopyridine scaffold is adept at forming two key hydrogen bonds with the "hinge" region of the ATP-binding site of many kinases, a common interaction mode for kinase inhibitors. smolecule.com The dysregulation of kinase signaling is a driver of tumor progression, making kinase inhibitors relevant in oncology. smolecule.com

Beyond kinases, analogs of this compound have shown inhibitory activity against other enzymes. smolecule.comdrugbank.com Structural analogs have demonstrated potent inhibition of acetylcholinesterase, where the benzyl substituent provides essential hydrophobic interactions with the enzyme's catalytic anionic site, and the pyridine nitrogen establishes electrostatic interactions. smolecule.com Furthermore, related benzylamine-containing compounds have shown selective inhibition of monoamine oxidase B (MAO-B), suggesting that the benzylsulfanyl moiety may optimize the spatial relationship between the amine and the enzyme's flavin cofactor. smolecule.com

Molecular electrostatic potential mapping of this compound reveals distinct charge distribution patterns, with regions of enhanced electron density around the sulfur atom and the pyridine nitrogen. smolecule.com These electronic features complement the binding site characteristics of various neuroreceptors and enzymes, contributing to the compound's potential to modulate multiple neurotransmitter systems. smolecule.com

| Potential Molecular Target | Mechanism of Action / Key Interactions |

| Protein Kinases | Inhibition via ATP-competitive binding. The 2-aminopyridine moiety forms hydrogen bonds with the kinase hinge region. smolecule.com |

| Acetylcholinesterase (AChE) | Inhibition of enzyme activity. The benzyl group provides hydrophobic interactions, while the pyridine nitrogen forms electrostatic interactions. smolecule.com |

| Monoamine Oxidase B (MAO-B) | Selective inhibition. The benzylsulfanyl group helps optimize the orientation for interaction with the flavin cofactor. smolecule.com |

| Leukotriene A-4 Hydrolase | Identified as a target for the related compound 3-(benzyloxy)pyridin-2-amine, suggesting a potential role in inflammatory pathways. drugbank.com |

Pharmacophore Modeling and Ligand-Based Drug Design

When the three-dimensional structure of a biological target is unknown, ligand-based drug design strategies, such as pharmacophore modeling, become invaluable. nih.gov A pharmacophore represents the essential 3D arrangement of steric and electronic features that are necessary for a molecule to exert a specific biological effect. dovepress.com This model then serves as a 3D query to screen virtual compound libraries to identify new molecules with the potential for similar activity. dovepress.com

For classes of compounds related to this compound, pharmacophore models have been successfully developed. In a study of pyrozolo[1,5-a]pyridine analogs as PDE4 inhibitors, a five-point pharmacophore model was generated (AHHRR), consisting of one hydrogen bond acceptor, two hydrophobic groups, and two aromatic rings. nih.gov Similarly, a study on N3-phenylpyrazinones as CRF1 antagonists developed a six-point pharmacophore (AADHHR.47) with two hydrogen bond acceptors, one hydrogen bond donor, two hydrophobic regions, and one aromatic ring. nih.gov

These models provide crucial insights for designing novel derivatives. For instance, the identification of an aromatic ring feature (R) in a pharmacophore for this compound would correspond to the benzyl group, while a hydrogen bond acceptor (A) could correspond to the pyridine nitrogen. The model can also include "excluded volumes," which define regions of space where substituents would likely cause steric clashes and reduce activity. mdpi.com The combination of pharmacophore modeling with 3D-QSAR provides a powerful tool for understanding structural requirements and designing novel, potent, and selective inhibitors. researchgate.net

| Pharmacophore Feature | Potential Corresponding Moiety in this compound |

| Hydrogen Bond Acceptor (A) | Pyridine Nitrogen |

| Hydrogen Bond Donor (D) | Primary amine (-NH2) group |

| Aromatic Ring (R) | Benzyl ring, Pyridine ring |

| Hydrophobic Region (H) | Benzyl group, Sulfur atom |

Potential Therapeutic Applications of the 3 Benzylsulfanyl Pyridin 2 Amine Scaffold

Antimicrobial and Antifungal Activities

The 2-aminopyridine (B139424) core is a key structural element in many compounds with demonstrated antimicrobial and antifungal properties. nih.govnih.govmdpi.com The introduction of a benzylsulfanyl group at the 3-position can further enhance this activity, leading to the development of potent new agents against a range of microbial pathogens.

Antibacterial Efficacy

Derivatives of the 3-(benzylsulfanyl)pyridin-2-amine scaffold have shown notable antibacterial activity. For instance, certain pyridine (B92270) derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. researchgate.netmdpi.com Studies on related compounds, such as 3-(phenylsulfonyl)-2-pyrazinecarbonitrile (PSPC), have shown minimum inhibitory concentrations (MICs) of 4 μg/mL against Staphylococcus aureus and 8 μg/mL against Enterococcus faecium. nih.gov The activity against Gram-negative bacteria like Klebsiella pneumoniae and Acinetobacter baumannii was also observed, although at higher concentrations. nih.gov The combination of these compounds with an efflux pump inhibitor has been shown to significantly increase their efficacy against Gram-negative strains. nih.gov

| Compound/Derivative | Bacterial Strain | MIC (μg/mL) |

| 3-(Phenylsulfonyl)-2-pyrazinecarbonitrile (PSPC) | Staphylococcus aureus | 4 nih.gov |

| 3-(Phenylsulfonyl)-2-pyrazinecarbonitrile (PSPC) | Enterococcus faecium | 8 nih.gov |

| 3-(Phenylsulfonyl)-2-pyrazinecarbonitrile (PSPC) | Klebsiella pneumoniae | 64 nih.gov |

| 3-(Phenylsulfonyl)-2-pyrazinecarbonitrile (PSPC) | Acinetobacter baumannii | 32 nih.gov |

| 3-Chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide | Staphylococcus aureus | 7.81 (μM) nih.gov |

| 3-Chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide | Staphylococcus epidermidis | 15.62 (μM) nih.gov |

Antimycobacterial Potential

The fight against tuberculosis has been bolstered by research into pyridine derivatives. The 3,5-dinitrobenzyl moiety, in particular, has been identified as a key fragment for high in vitro antimycobacterial activity. nih.gov Compounds incorporating this feature have shown significant efficacy against Mycobacterium tuberculosis. nih.govresearchgate.net For example, N-(2-methylbenzyl)-3-((2-methylbenzyl)amino)pyrazine-2-carboxamide and N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide have demonstrated a Minimum Inhibitory Concentration (MIC) of 12.5 μg·mL-1 against Mycobacterium tuberculosis H37Rv. nih.gov The mechanism of action for some of these compounds is believed to involve the deazaflavin-dependent nitroreductase (Ddn) activation pathway. nih.gov

| Compound/Derivative | Mycobacterial Strain | MIC (μg/mL) |

| N-(2-methylbenzyl)-3-((2-methylbenzyl)amino)pyrazine-2-carboxamide | Mycobacterium tuberculosis H37Rv | 12.5 nih.gov |

| N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide | Mycobacterium tuberculosis H37Rv | 12.5 nih.gov |

Antifungal Properties

The antifungal potential of this scaffold is also significant. Allylamines and benzylamines, which share structural similarities, are known to inhibit ergosterol (B1671047) biosynthesis, a critical process for the fungal cell membrane. nih.gov This disruption leads to increased membrane permeability and ultimately fungal cell death. nih.gov Pyridine derivatives have shown activity against a variety of fungal pathogens, including Candida albicans and Aspergillus niger. nih.gov Some compounds have exhibited antifungal activity comparable to standard drugs like fluconazole. nih.gov

Antiviral Research, including HIV-1 Reverse Transcriptase Inhibition

The pyridine nucleus is a recognized scaffold in the design of antiviral agents. nih.govmdpi.com Derivatives of 2-alkylsulfanyl-6-benzyl-3,4-dihydropyrimidin-4(3H)-one (S-DABO), which are structurally related to the this compound scaffold, have demonstrated anti-HIV-1 activity. nih.gov These compounds have been shown to inhibit the activity of recombinant HIV-1 reverse transcriptase and reduce the replication of various HIV-1 strains, including drug-resistant ones. nih.gov Their antiviral activity is comparable in magnitude to the FDA-approved non-nucleoside reverse transcriptase inhibitor, nevirapine. nih.gov

Anti-inflammatory Potential and Associated Pathways

Pyridine derivatives have been investigated for their anti-inflammatory properties. mdpi.com The mechanism of action is thought to involve the modulation of various inflammatory pathways. nih.gov For instance, some benzimidazole (B57391) derivatives, which can be considered bioisosteres of the pyridine scaffold, have been shown to inhibit cyclooxygenase (COX) enzymes, as well as other targets like aldose reductase and phospholipase A2, which are involved in the inflammatory response. nih.gov Amine compounds containing aromatic rings with nitrogen atoms have also been described as having activity against inflammation. google.com

Anticancer Research and Specific Cell Line Activity

The 2-aminopyridine scaffold is considered a privileged structure in the development of kinase inhibitors, which are crucial in oncology. smolecule.com These compounds can form critical hydrogen bonding interactions with the kinase hinge region, leading to the inhibition of enzymes that drive tumor progression. smolecule.com Thieno[2,3-b]pyridine derivatives, which are structurally related, have shown potent anti-proliferative activity against various cancer cell lines, including triple-negative breast cancer (MDA-MB-231) and colorectal cancer (HCT116). nih.govmdpi.com The proposed mechanism of action involves the inhibition of phosphoinositide phospholipase C (PI-PLC). mdpi.com

| Compound/Derivative Family | Cancer Cell Line | Notable Activity |

| 2-aminopyridine derivatives | Various cancer cell lines | Potent antiproliferative activity through kinase inhibition smolecule.com |

| Spiroquinazolinone derivatives | Human chronic myeloid leukemia K562 | Apoptosis-inducing agents researchgate.net |

| Thieno[2,3-b]pyridine derivatives | MDA-MB-231 (Triple-negative breast cancer) | Potent anti-proliferative activity nih.govmdpi.com |

| Thieno[2,3-b]pyridine derivatives | HCT116 (Colorectal cancer) | Potent anti-proliferative activity nih.govmdpi.com |

| 3-(Pyrid-2-yl)-pyrazolines | HT29 (Colon carcinoma) | Sub-micromolar activity, disrupts microtubule formation researchgate.net |

Inhibition of Kinase Targets (e.g., EGFR, Akt, PARP-1, PIM-1 Kinase)

The 2-aminopyridine moiety is a key pharmacophore in many kinase inhibitors. It is known to form critical hydrogen bonds with the hinge region of the kinase domain, a common feature in the design of ATP-competitive inhibitors. Research on various 2-aminopyridine derivatives has shown inhibitory activity against a range of kinases involved in cancer progression:

Epidermal Growth Factor Receptor (EGFR): Numerous EGFR inhibitors are based on heterocyclic scaffolds. While no specific data for this compound exists, other substituted aminopyridine derivatives have been explored for their potential to inhibit EGFR signaling pathways, which are often dysregulated in various cancers.

Akt (Protein Kinase B): As a central node in cell survival pathways, Akt is a significant target in oncology. The development of Akt inhibitors often involves heterocyclic cores, though specific studies on this compound are absent.

Poly (ADP-ribose) polymerase-1 (PARP-1): PARP inhibitors represent a major class of targeted cancer therapies. Although some nitrogen-containing heterocyclic compounds have been investigated for PARP-1 inhibition, there is no published data to suggest that this compound has been evaluated for this target.

PIM-1 Kinase: PIM-1 is a serine/threonine kinase implicated in cell cycle progression and apoptosis. A number of pyrido[2,3-d]pyrimidine (B1209978) derivatives, which are structurally related to 2-aminopyridines, have shown potent inhibition of PIM-1 kinase. For instance, some of these derivatives have exhibited IC50 values in the nanomolar range against PIM-1. However, no such data is available for this compound.

Without specific experimental data, a data table for the kinase inhibitory activity of this compound cannot be generated.

Induction of Apoptosis and Autophagy Pathways

The induction of programmed cell death (apoptosis) and cellular self-digestion (autophagy) are key mechanisms of action for many anticancer agents.

Apoptosis: The 2-aminopyridine scaffold has been incorporated into molecules designed to induce apoptosis. For example, certain pyrido[2,3-d]pyrimidine derivatives have been shown to trigger apoptosis in cancer cell lines, as evidenced by an increase in the population of apoptotic cells in flow cytometry analysis. One such study on a pyrido[2,3-d]pyrimidine derivative demonstrated a 58.29-fold increase in apoptosis in MCF-7 breast cancer cells.

Autophagy: The role of autophagy in cancer is complex, and compounds that modulate this pathway are of therapeutic interest. While some heterocyclic compounds are known to induce autophagy, there is no specific information linking this compound to this process.

Detailed mechanistic studies on how this compound might influence these pathways have not been published.

Other Emerging Therapeutic Areas (e.g., Antihypertensive)

The 2-aminopyridine scaffold and its fused ring system derivatives, such as pyrido[2,3-d]pyrimidines, have also been investigated for their cardiovascular effects.

Antihypertensive Activity: A series of 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives were evaluated for their antihypertensive activity in spontaneously hypertensive rats. Several of these compounds were found to lower blood pressure in a gradual and sustained manner at oral doses of 10-50 mg/kg. This suggests that the broader structural class has potential in this therapeutic area. However, no studies have specifically reported on the antihypertensive effects of this compound.

Due to the absence of direct research, a data table detailing the antihypertensive properties of this compound cannot be provided.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.